1-Cyclohexylethane-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-6-8(10)7-4-2-1-3-5-7/h7-8H,1-6,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGITYUSQHMGSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150512-62-2 | |
| Record name | 1-cyclohexylethane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Stereochemical Control in the Production of 1 Cyclohexylethane 1,2 Diamine
Direct Synthetic Routes to 1-Cyclohexylethane-1,2-diamine
Direct synthetic routes aim to install both amine functionalities onto a two-carbon unit attached to the cyclohexyl scaffold in a minimal number of steps. These methods often leverage precursors like alkenes or carbonyl compounds that already possess the complete carbon skeleton.
Reductive Amination Pathways
Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. While direct double reductive amination of a 1,2-dicarbonyl precursor is a plausible route, the synthesis of this compound would typically proceed in a stepwise fashion from a more accessible α-amino ketone or α-hydroxy ketone.
A hypothetical pathway could commence with cyclohexylglyoxal. The initial step would involve a selective mono-amination of one carbonyl group with an ammonia (B1221849) equivalent, followed by reduction to form an amino alcohol. The resulting hydroxyl group would then be converted into a leaving group and subsequently displaced by a second amine equivalent. A more direct, albeit challenging, approach would be the direct reductive amination of the dicarbonyl with excess ammonia over a suitable catalyst.
Another common strategy involves the reductive amination of an α-amino aldehyde or ketone. For instance, the synthesis could start from 2-amino-1-cyclohexylethanone. This intermediate could undergo reductive amination with an amine source, such as ammonia or a protected amine, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation to yield the target diamine.
| Precursor | Reagents | Key Transformation |
| Cyclohexylglyoxal | 1. NH₃2. H₂, Catalyst (e.g., Raney Ni) | Stepwise reductive amination |
| 2-Amino-1-cyclohexylethanone | NH₃, NaBH₃CN or H₂/Pd-C | Direct reductive amination of the ketone |
Hydroamination Strategies
Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, represents a highly atom-economical route to amines. nih.gov For the synthesis of this compound, this strategy would likely involve the hydroamination of an enamine derived from a cyclohexyl-containing precursor or a two-step sequence starting from vinylcyclohexane (B147605) (cyclohexylethylene). sigmaaldrich.com
A direct intermolecular hydroamination of vinylcyclohexane with an amination reagent is challenging but can be achieved using specialized transition-metal catalysts. A more developed approach involves a relay strategy where an initial hydroamination is followed by functionalization and a second C-N bond formation. Rhodium and iridium-catalyzed hydroamination reactions have been shown to be effective for the synthesis of various 1,2-diamines from allylic amines. organic-chemistry.org
| Substrate | Catalyst System | Product Type |
| Vinylcyclohexane | Transition Metal Catalyst (e.g., Rh, Ir) | Direct addition of an amine |
| N-Allyl-1-cyclohexylamine | Rhodium or Iridium Catalyst | Intramolecular or intermolecular amination |
Diamination of Alkenes and Dienes
The direct diamination of alkenes is a powerful method for the stereospecific installation of two nitrogen atoms across a double bond in a single step. researchgate.netprepchem.com This approach is particularly attractive for its efficiency. Using vinylcyclohexane as the starting material, a 1,2-diamine can be generated through various metal-catalyzed or metal-free protocols. sigmaaldrich.com
Transition metals like palladium, copper, and rhodium are known to catalyze the diamination of unactivated alkenes. organic-chemistry.org These reactions often employ a nitrogen source that can deliver two nitrogen atoms, such as di-tert-butyldiaziridinone, or a combination of an amine and an electrophilic aminating agent. organic-chemistry.org The stereochemical outcome (syn- or anti-addition) can often be controlled by the choice of catalyst and ligand system. For instance, palladium-catalyzed diamination can lead to cyclic urea (B33335) derivatives that can be subsequently hydrolyzed to afford the free diamine. organic-chemistry.org
| Reagent System | Catalyst | Key Feature |
| Di-tert-butyldiaziridinone | Pd(0) with chiral ligand | Catalytic asymmetric diamination of dienes. organic-chemistry.org |
| Electrophilic nitrene source + Amine | Rh(III) | One-pot aziridination followed by ring-opening. organic-chemistry.org |
| N-Fluorobenzenesulfonimide (NFBS) | Pd(II) | Generates cyclic, differentially protected diamines. organic-chemistry.org |
Indirect and Modular Synthetic Approaches
Indirect methods construct the this compound framework by building upon a pre-functionalized scaffold, often involving the ring-opening of strained heterocycles like epoxides and aziridines. These modular approaches offer excellent control over regioselectivity and stereochemistry.
Ring-Opening Reactions of Cyclohexene (B86901) Oxide and Aziridines
The ring-opening of three-membered heterocycles is a classic and reliable strategy for the synthesis of 1,2-difunctionalized compounds. For the target molecule, the requisite precursor is not cyclohexene oxide, but rather 2-cyclohexyloxirane (B1347052) (also known as 1-cyclohexyl ethylene (B1197577) oxide). The synthesis of this epoxide is readily achievable from cyclohexanecarboxaldehyde (B41370). prepchem.com
The reaction of 2-cyclohexyloxirane with an amine source, such as ammonia, leads to the formation of a β-amino alcohol (1-amino-1-cyclohexylethan-2-ol or 2-amino-1-cyclohexylethan-1-ol, depending on regioselectivity). This intermediate must then be further elaborated to install the second amino group. A common method involves converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine or azide, with the latter requiring a subsequent reduction step. This sequential approach allows for the synthesis of unsymmetrically substituted diamines. arkat-usa.org
Similarly, a 2-cyclohexylaziridine precursor can be employed. The ring-opening of aziridines with nitrogen nucleophiles provides a direct route to 1,2-diamines. The regioselectivity of the ring-opening is influenced by the nature of the substituent on the aziridine (B145994) nitrogen and the reaction conditions.
To enhance reactivity and control regioselectivity, the aziridine nitrogen is often "activated" with an electron-withdrawing group, such as a nosyl (Ns) or tosyl (Ts) group. researchgate.net The aminolysis of N-activated 2-cyclohexylaziridine with an amine nucleophile proceeds via an Sₙ2 mechanism, providing the corresponding 1,2-diamine with high stereo- and regioselectivity. organic-chemistry.org
The use of activating groups like nitrobenzenesulfonyl (nosyl) is particularly advantageous as they are readily cleaved under mild conditions to liberate the free amine. nih.gov Various catalysts, including Lewis acids like indium tribromide, can be employed to facilitate the ring-opening under mild conditions, affording vicinal diamines in high yields. organic-chemistry.org This method is robust and allows for the introduction of a wide range of amine nucleophiles.
| Precursor | Nucleophile | Catalyst/Conditions | Key Advantage |
| N-Nosyl-2-cyclohexylaziridine | Aromatic Amines | InBr₃ | Mild conditions, high yield, and selectivity. organic-chemistry.org |
| N-Tosyl-2-cyclohexylaziridine | Nitroarenes | B₂(OH)₄, aqueous media | Catalyst-free, uses readily available amino sources. organic-chemistry.org |
| meso-N-Aryl Aziridines | Various Amines | Cationic Iron Complex | Efficient catalysis for valuable 1,2-diamines. organic-chemistry.org |
Sequential Opening of Cyclohexene Oxide and Aziridinium (B1262131) Ions
A well-established method for the synthesis of trans-1,2-diamines involves the sequential ring-opening of an epoxide followed by the formation and subsequent ring-opening of an aziridinium ion intermediate. While this method has been extensively applied to the synthesis of trans-1,2-diaminocyclohexane derivatives, the principles can be adapted for the synthesis of this compound by starting with a suitable cyclohexyl-substituted epoxide, such as 2-cyclohexyloxirane.
For the synthesis of chiral, non-racemic this compound, a chiral amine can be employed in the second nucleophilic addition step to open the aziridinium ion. This approach can lead to a mixture of diastereomers that may be separable by chromatographic techniques.
Table 1: Synthesis of trans-1,2-Diamines via Sequential Epoxide and Aziridinium Ion Opening
| Epoxide Substrate | First Amine | Second Amine | Product | Yield (%) | Diastereomeric Ratio | Reference |
|---|---|---|---|---|---|---|
| Cyclohexene Oxide | Pyrrolidine | Ammonia | trans-1-Amino-2-(pyrrolidin-1-yl)cyclohexane | 60-80 | N/A | thieme-connect.de |
| Cyclohexene Oxide | Pyrrolidine | Pyrrolidine | trans-1,2-Bis(pyrrolidin-1-yl)cyclohexane | 60-80 | N/A | thieme-connect.de |
C-N Bond Forming Reactions
The formation of carbon-nitrogen bonds is a cornerstone of amine synthesis. In the context of this compound, C-N bond forming reactions can be employed to introduce the amino functionalities onto a pre-existing carbon skeleton. A common strategy involves the use of substrates with suitable leaving groups that can be displaced by amine nucleophiles. For instance, a 1-cyclohexyl-1,2-dihalogenated ethane (B1197151) could be subjected to sequential amination reactions. However, controlling the selectivity and avoiding side reactions such as elimination can be challenging.
More sophisticated methods, such as the Buchwald-Hartwig amination, offer a powerful tool for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl or vinyl halides/triflates and amines. While typically applied to aromatic systems, advancements in ligand design have expanded its scope to include alkyl substrates. A potential, though less common, approach to this compound could involve the development of a suitable di-electrophilic cyclohexylethane precursor for a double Buchwald-Hartwig amination.
Another relevant C-N bond-forming strategy is the aminolysis of aziridines. A pre-formed cyclohexyl-substituted aziridine can be ring-opened with an amine nucleophile to generate the 1,2-diamine. The regioselectivity of the ring-opening is a critical factor and is often influenced by the nature of the substituents on the aziridine ring and the reaction conditions.
C-C Bond Forming Reactions
An alternative and powerful approach to this compound involves the construction of the central C-C bond, with the nitrogen functionalities already in place or introduced subsequently. This strategy often provides excellent control over stereochemistry.
Aza-Mannich Reaction
The aza-Mannich, or nitro-Mannich, reaction is a versatile C-C bond-forming reaction that produces β-nitroamines, which are valuable precursors to 1,2-diamines. This reaction involves the nucleophilic addition of a nitroalkane to an imine. For the synthesis of this compound, an imine derived from cyclohexanecarboxaldehyde would be a key starting material.
The reaction is typically catalyzed by a base, which deprotonates the nitroalkane to form a nitronate anion. This nucleophile then adds to the imine electrophile. The resulting β-nitroamine can be subsequently reduced to the desired 1,2-diamine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and effective method. The stereochemical outcome of the aza-Mannich reaction can often be controlled through the use of chiral catalysts or auxiliaries, allowing for the synthesis of specific stereoisomers of the product.
Table 2: Aza-Mannich Reaction for the Synthesis of β-Nitroamine Precursors
| Imine Substrate | Nitroalkane | Catalyst | Product | Yield (%) | Diastereomeric Ratio | Reference |
|---|---|---|---|---|---|---|
| N-Phosphinoylimines | Various Nitroalkanes | Tetramethylguanidine | β-Nitroamines | 90-96 | 84:16 to >98:2 | organic-chemistry.org |
Aza-Henry Reaction
The aza-Henry reaction is synonymous with the nitro-Mannich reaction and represents a powerful method for the synthesis of β-nitroamines. The strategic importance of this reaction lies in the versatility of the nitro group, which can be readily converted into an amino group, thus providing a direct route to 1,2-diamines. The reaction involves the addition of a nitroalkane to an imine, typically catalyzed by a base.
In the context of synthesizing this compound, the reaction would involve an imine generated from cyclohexanecarboxaldehyde and an appropriate amine, which is then reacted with a nitromethane (B149229) derivative. The diastereoselectivity of the aza-Henry reaction can be influenced by the choice of catalyst, solvent, and reaction temperature. Chiral catalysts, including organocatalysts and metal complexes, have been successfully employed to achieve high levels of enantioselectivity. Subsequent reduction of the nitro group in the product affords the target 1,2-diamine.
Imine-Imine Coupling Reactions
The reductive coupling of two imine molecules, also known as aza-pinacol coupling, is a direct method for the synthesis of 1,2-diamines. This reaction can proceed via a homocoupling of two identical imines or a cross-coupling of two different imines. To synthesize this compound, a potential strategy would involve the reductive cross-coupling of an imine derived from cyclohexanecarboxaldehyde and another imine.
This transformation is often promoted by a reducing agent, such as a low-valent metal or through electrochemical methods. The stereochemical outcome of the reaction, leading to either syn or anti diamines, can be controlled by the choice of reagents and reaction conditions. While powerful, the selective cross-coupling of two different imines can be challenging due to the competing homocoupling reactions.
Table 3: Imine-Imine Coupling for 1,2-Diamine Synthesis
| Imine Substrate | Coupling Method | Product | Yield (%) | Diastereomeric Ratio | Reference |
|---|---|---|---|---|---|
| N-Alkyl Aldimines | SmI2/HMPA | vic-Diamines | 50-95 | 50:50 to 95:5 | researchgate.net |
[3+2] Cycloaddition with Imines
The [3+2] cycloaddition reaction of imines with suitable 1,3-dipoles provides a convergent and often highly stereoselective route to five-membered nitrogen-containing heterocycles, which can be further transformed into 1,2-diamines. A relevant example is the reaction of an imine with an azomethine ylide.
For the synthesis of a precursor to this compound, an imine derived from cyclohexanecarboxaldehyde can be reacted with an azomethine ylide. The resulting cycloadduct, a substituted pyrrolidine, can then be cleaved to reveal the 1,2-diamine functionality. The stereochemistry of the cycloaddition is often well-defined and can be controlled by the stereochemistry of the starting materials and the reaction conditions. This method offers a powerful approach for the construction of multiple stereocenters in a single step.
Recent advancements have demonstrated a one-pot synthesis of 1,2-diamines via a [3+2] cycloaddition between silyl (B83357) imines and an N-oxide, which forms an imidazolidine (B613845) intermediate that is subsequently hydrolyzed. This method has been shown to be effective for a wide range of substrates.
Table 4: [3+2] Cycloaddition for the Synthesis of 1,2-Diamine Precursors
| Imine Substrate | 1,3-Dipole | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Silyl Imines | Trimethylamine N-oxide | LDA | Imidazolidine | up to 94 | nih.gov |
Enantioselective Synthetic Strategies for Chiral this compound
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For vicinal diamines, this involves the creation of one or two stereocenters with a specific configuration. Key strategies include asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product, and the resolution of racemic mixtures.
Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral amines from prochiral imines and enamines. researchgate.net This technique involves the reduction of a C=N double bond using molecular hydrogen in the presence of a chiral transition metal catalyst. dicp.ac.cn
The process typically employs catalysts based on rhodium, ruthenium, iridium, or palladium, coordinated to chiral phosphine (B1218219) ligands such as BINAP, DuPhos, or PHOX. researchgate.net The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen molecule to add to one face of the imine or enamine substrate preferentially. This facial selectivity leads to the formation of one enantiomer in excess over the other. The effectiveness of this method is demonstrated by the high enantiomeric excess (ee) values often achieved, frequently exceeding 90-99% ee. researchgate.net The hydrogenation of C=N bonds is a key C-H bond-forming reaction used in the asymmetric synthesis of 1,2-diamines. bohrium.comrsc.orgrsc.org
Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation | Metal Precursor | Chiral Ligand | Substrate Type | Achieved Enantioselectivity (ee) | | :--- | :--- | :--- | :--- | | [Rh(COD)₂]BF₄ | (R)-Et-DuPhos | Enamine | >95% | | RuCl₂[(S)-BINAP] | Imine | >90% | | [Ir(COD)Cl]₂ | (S,S)-f-spiroPhos | Imine | >99% | | Pd(OAc)₂ | (R)-SynPhos | Enamine | up to 98% |
Note: This table presents generalized data for the asymmetric hydrogenation of imine and enamine substrates to illustrate the efficacy of various catalyst systems.
Asymmetric annulation reactions, which involve the formation of a ring, can serve as an indirect pathway to acyclic chiral 1,2-diamines. These strategies often proceed through the synthesis of a chiral heterocyclic intermediate that can be subsequently converted to the desired diamine.
One such approach involves the palladium-catalyzed carboamination of N-allylureas. rsc.org In this method, a chiral phosphoramidite (B1245037) ligand, such as (S)-Siphos-PE, guides the intramolecular hydroamination and subsequent C-C bond formation to produce chiral imidazolidin-2-ones. rsc.org These cyclic urea derivatives are stable precursors that can be hydrolyzed under acidic or basic conditions to yield the final enantioenriched 1,2-diamine. Another relevant strategy is the [3+2] cycloaddition with imines, which can also generate heterocyclic precursors to vicinal diamines. bohrium.com
Classical resolution is a robust and widely used technique for separating enantiomers from a racemic mixture. This method is particularly useful when a direct asymmetric synthesis is not feasible or is inefficient. The process involves reacting the racemic diamine with a single enantiomer of a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid. researchgate.net
This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility. This difference allows for their separation through methods like fractional crystallization. Once the diastereomeric salts are separated, the chiral resolving agent is neutralized and removed, liberating the pure (R) and (S) enantiomers of the diamine.
Diastereoselective synthesis is employed when a molecule already contains a stereocenter, and the goal is to introduce a new one with a specific configuration relative to the existing one. This control is often achieved through steric hindrance or directing effects from the resident chiral moiety.
A notable method for achieving high diastereoselectivity in 1,2-diamine synthesis is the copper-catalyzed reductive coupling of 2-azadienes with N-diphenylphosphinoyl (Dpp) imines. nih.gov This reaction proceeds with excellent diastereoselectivity, typically yielding the anti-1,2-diamine as a single diastereomer (>20:1 dr). nih.gov Similarly, diastereoselective hydroamination of allylic amines, where a tethered amine group directs an incoming nucleophile, can produce vicinal diamines with good to excellent diastereomeric ratios. nih.gov The sequential opening of cyclohexene oxide and subsequent aziridinium ions with a chiral amine can also lead to separable diastereomers of trans-1,2-diamines. researchgate.net
Table 2: Examples of Diastereoselective Reactions for 1,2-Diamine Synthesis
| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Reductive Coupling | 2-Azadiene + Aldimine | (Ph-BPE)Cu-H | >20:1 |
| Hydroamination | Aliphatic Allyl Amine + Amine | Rhodium Complex | 13:1 |
Note: This table highlights the high levels of diastereocontrol achievable in modern synthetic methods for producing vicinal diamines. nih.govnih.govnih.gov
Derivatization Pathways for this compound
The primary amine functionalities of this compound serve as versatile handles for chemical modification. Derivatization is often performed to modulate the compound's steric or electronic properties, which is particularly important when it is used as a ligand in asymmetric catalysis or as a building block in medicinal chemistry.
The formation of N-substituted analogues of 1,2-diamines is most commonly and efficiently achieved through reductive amination. masterorganicchemistry.com This powerful one-pot reaction avoids the challenges of over-alkylation that plague direct alkylation with alkyl halides.
The process begins with the condensation of the primary amine groups of the diamine with one or two equivalents of an aldehyde or a ketone to form one or more imine (or Schiff base) intermediates. Without being isolated, these imines are then reduced in situ to the corresponding secondary or tertiary amines. A key advantage of this method is the use of pH-sensitive or imine-selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduce the C=N bond in the presence of the unreacted carbonyl compound. masterorganicchemistry.com This methodology allows for the introduction of a wide variety of alkyl and aryl substituents onto the nitrogen atoms in a controlled manner.
Table 3: Reductive Amination for N-Substitution of a 1,2-Diamine
| Diamine | Carbonyl Compound | Reducing Agent | N-Substituted Product |
|---|---|---|---|
| H₂N-CH(R)-CH(R')-NH₂ | Formaldehyde (H₂CO) | NaBH₃CN | CH₃NH-CH(R)-CH(R')-NHCH₃ (N,N'-dimethyl) |
| H₂N-CH(R)-CH(R')-NH₂ | Acetone (B3395972) ((CH₃)₂CO) | NaBH(OAc)₃ | (CH₃)₂CHNH-CH(R)-CH(R')-NHCH(CH₃)₂ (N,N'-diisopropyl) |
Note: This table illustrates the versatility of reductive amination in creating various N-substituted diamine analogues.
Cyclocondensation Reactions with Diketones
The cyclocondensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds, such as diketones, is a well-established and fundamental method for the synthesis of nitrogen-containing heterocyclic compounds. jlu.edu.cn Specifically, this reaction provides a direct route to the formation of pyrazine (B50134) rings. wikipedia.orgresearchgate.net When this compound reacts with a 1,2-diketone, the process typically occurs in a stepwise manner.
The reaction is initiated by the nucleophilic attack of one of the amino groups of the diamine onto one of the carbonyl carbons of the diketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. An intramolecular reaction then occurs where the second amino group attacks the remaining carbonyl carbon. A subsequent dehydration step results in the formation of a dihydropyrazine (B8608421) ring. researchgate.net This intermediate is often not isolated and is readily oxidized to the thermodynamically more stable aromatic pyrazine system. youtube.com Various oxidizing agents can be employed, or in some cases, air oxidation is sufficient. researchgate.net
The general scheme for this reaction is as follows:
Scheme 1: General reaction for the formation of a substituted pyrazine from this compound and a 1,2-diketone.
The nature of the substituents R1 and R2 on the diketone determines the substitution pattern on the final pyrazine ring. This methodology allows for the synthesis of a diverse range of pyrazine derivatives incorporating the 1-cyclohexylethyl moiety.
Table 1: Examples of Pyrazine Derivatives from Cyclocondensation with this compound
| 1,2-Diketone Reactant | R1 | R2 | Resulting Pyrazine Product |
|---|---|---|---|
| Glyoxal | H | H | 5-Cyclohexyl-6-methyl-2,3-dihydropyrazine |
| Biacetyl (2,3-Butanedione) | CH₃ | CH₃ | 5-Cyclohexyl-2,3,6-trimethyl-2,3-dihydropyrazine |
| Benzil | Phenyl | Phenyl | 5-Cyclohexyl-6-methyl-2,3-diphenyl-2,3-dihydropyrazine |
Preparation of Functionalized Amides and Thioureas
The primary amino groups of this compound serve as versatile handles for the synthesis of a variety of functionalized derivatives, including amides and thioureas. These transformations are crucial for modifying the compound's chemical properties and for its incorporation into more complex molecular architectures.
Functionalized Amides:
The preparation of amides from this compound is typically achieved through acylation reactions. This involves reacting the diamine with an acylating agent such as an acyl chloride or a carboxylic acid anhydride. The reaction stoichiometry is a critical factor in determining the final product. Using one equivalent of the acylating agent under controlled conditions can favor the formation of the mono-acylated product. In contrast, the use of two or more equivalents of the acylating agent will typically lead to the di-acylated derivative, where both amino groups are converted to amide functionalities. The high nucleophilicity of the primary amine groups facilitates these reactions, which often proceed efficiently.
Scheme 2: General reaction for the formation of mono- and di-amide derivatives of this compound.
Table 2: Synthesis of Amide Derivatives
| Acylating Agent | R Group | Product (Mono-acylated) | Product (Di-acylated) |
|---|---|---|---|
| Acetyl Chloride | CH₃ | N-(1-Cyclohexyl-2-aminoethyl)acetamide | N,N'-(1-Cyclohexylethane-1,2-diyl)diacetamide |
| Benzoyl Chloride | Phenyl | N-(1-Cyclohexyl-2-aminoethyl)benzamide | N,N'-(1-Cyclohexylethane-1,2-diyl)dibenzamide |
| Cyclopropanecarbonyl chloride | Cyclopropyl | N-(1-Cyclohexyl-2-aminoethyl)cyclopropanecarboxamide | N,N'-(1-Cyclohexylethane-1,2-diyl)bis(cyclopropanecarboxamide) |
Functionalized Thioureas:
The synthesis of thiourea (B124793) derivatives from this compound is most commonly accomplished through the reaction with isothiocyanates. researchgate.netsemanticscholar.org This reaction is a straightforward nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate (-N=C=S) group. uobabylon.edu.iq Similar to amide synthesis, the reaction can be controlled stoichiometrically to yield either mono- or di-substituted thioureas. The reaction generally proceeds under mild conditions and provides high yields of the desired products. researchgate.net This method allows for the introduction of a wide array of substituents (R) depending on the isothiocyanate used, leading to a diverse library of functionalized thiourea derivatives.
Scheme 3: General reaction for the formation of mono- and di-thiourea derivatives of this compound.
Table 3: Synthesis of Thiourea Derivatives
| Isothiocyanate | R Group | Product (Mono-thiourea) | Product (Di-thiourea) |
|---|---|---|---|
| Phenyl isothiocyanate | Phenyl | 1-(1-Cyclohexyl-2-aminoethyl)-3-phenylthiourea | 1,1'-(1-Cyclohexylethane-1,2-diyl)bis(3-phenylthiourea) |
| Allyl isothiocyanate | Allyl | 1-Allyl-3-(1-cyclohexyl-2-aminoethyl)thiourea | 1,1'-(1-Cyclohexylethane-1,2-diyl)bis(3-allylthiourea) |
| Ethyl isothiocyanate | Ethyl | 1-(1-Cyclohexyl-2-aminoethyl)-3-ethylthiourea | 1,1'-(1-Cyclohexylethane-1,2-diyl)bis(3-ethylthiourea) |
Coordination Chemistry and Ligand Design Principles Involving 1 Cyclohexylethane 1,2 Diamine
Fundamental Coordination Modes and Geometries
The coordination behavior of 1-Cyclohexylethane-1,2-diamine is primarily dictated by the presence of two amino groups, which act as Lewis bases, donating their lone pair of electrons to a central metal atom.
This compound predominantly functions as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its two amino groups. This chelation results in the formation of a stable five-membered ring, a common feature in coordination complexes of vicinal diamines. The geometry of the resulting complex is influenced by the coordination number and the electronic configuration of the central metal ion. For instance, in platinum(II) complexes, the coordination of one this compound ligand typically results in a square planar geometry around the platinum center.
This compound exists as three stereoisomers: the achiral cis isomer and a pair of chiral enantiomers, (1R,2R)- and (1S,2S)-trans-1-Cyclohexylethane-1,2-diamine. The stereochemistry of the ligand has a significant impact on the structure and, consequently, the properties of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes with this compound Ligands
The versatility of this compound as a ligand has led to the synthesis of a wide array of metal complexes. The synthetic strategies and characterization of these complexes are crucial for understanding their chemical and physical properties.
The synthesis of platinum complexes with this compound is of significant interest due to their potential applications.
Platinum(II) Complexes: A common route for the preparation of cis-platinum(II) complexes involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the desired isomer of this compound in an aqueous solution. This leads to the formation of dichloro[(1,2-cyclohexanediamine-N,N')]-platinum(II), often abbreviated as [PtCl₂(DACH)]. From this precursor, a variety of other complexes can be synthesized by replacing the chloride ligands with other leaving groups, such as dicarboxylates. For instance, the reaction of [PtCl₂(DACH)] with a silver salt like silver sulfate (Ag₂SO₄) followed by the addition of a dicarboxylate salt (e.g., barium oxalate) can yield complexes like oxaliplatin.
Platinum(IV) Complexes: Platinum(IV) complexes are typically prepared by the oxidation of the corresponding platinum(II) precursors. For example, reacting a Pt(II) complex of the type [Pt(DACH)X₂] with an oxidizing agent like hydrogen peroxide (H₂O₂) can yield Pt(IV) complexes with axial hydroxide ligands, [Pt(DACH)X₂(OH)₂]. Other axial ligands can be introduced by using different oxidizing agents or through subsequent substitution reactions. These octahedral Pt(IV) complexes are often more kinetically inert than their square planar Pt(II) counterparts.
| Precursor Complex | Reagents | Product Complex | Metal Oxidation State |
| K₂[PtCl₄] | This compound | [PtCl₂(DACH)] | +2 |
| [PtCl₂(DACH)] | AgNO₃, then Oxalic Acid | [Pt(ox)(DACH)] (Oxaliplatin) | +2 |
| [Pt(ox)(DACH)] | H₂O₂ | [Pt(ox)(DACH)(OH)₂] | +4 |
| [Pt(ox)(DACH)] | PhICl₂ | [Pt(ox)(DACH)Cl₂] | +4 |
The coordination chemistry of this compound extends beyond platinum to a variety of other transition metals.
Copper(II) Complexes: Copper(II) complexes can be synthesized by the direct reaction of a copper(II) salt, such as copper(II) chloride dihydrate (CuCl₂·2H₂O), with the this compound ligand in a suitable solvent like methanol. The resulting complexes, often with a general formula of [Cu(DACH)₂]²⁺, can exhibit distorted octahedral geometries.
Palladium(II) Complexes: The synthesis of palladium(II) complexes often starts with a palladium precursor like [PdCl₂(MeCN)₂]. Reaction with two equivalents of a this compound derivative in a solvent such as methanol can yield square planar complexes of the type [Pd(DACH-derivative)₂Cl₂].
Rhodium(I) Complexes: Rhodium(I) complexes with diamine ligands have been prepared, for example, by reacting [Rh(diene)Cl]₂ with the diamine ligand. This can lead to the formation of cationic complexes of the type [Rh(diene)(diamine)]⁺.
Iridium(III) Complexes: Cyclometalated iridium(III) complexes incorporating diamine ligands can be synthesized from iridium precursors like [Ir(C^N)₂Cl]₂. The reaction with the diamine ligand, often in a mixture of solvents like methanol and dichloromethane followed by the addition of a salt like NH₄PF₆, yields cationic complexes of the formula [Ir(C^N)₂(diamine)]⁺.
Cobalt(III) Complexes: Cobalt(III) complexes with ligands derived from this compound can be prepared by the oxidation of cobalt(II) salts in the presence of the ligand. For example, reacting cobalt(II) sulfate with a multidentate ligand derived from this compound in the presence of an oxidizing agent like potassium peroxodisulfate yields the corresponding Co(III) complex.
Nickel(II) Complexes: Nickel(II) complexes with chiral derivatives of this compound have been synthesized. For instance, bis-chelated Ni(II) complexes can be formed by reacting a nickel(II) salt with two equivalents of a chiral diamine ligand, resulting in octahedral complexes.
Titanium(IV) Complexes: Mixed ligand titanium(IV) complexes containing this compound have been synthesized by reacting titanium tetrachloride with a primary ligand (like a β-diketone) and then with the diamine ligand in a specific molar ratio.
Zinc(II) Complexes: Zinc(II) complexes can be prepared by reacting a zinc salt, such as zinc chloride (ZnCl₂), with a reduced Schiff base ligand derived from this compound in an alcoholic solvent. This typically yields tetrahedral complexes with the general formula [ZnCl₂(L)].
| Metal | Starting Material | Ligand Type | Typical Product |
| Copper(II) | CuCl₂·2H₂O | This compound | [Cu(DACH)₂]Cl₂ |
| Palladium(II) | [PdCl₂(MeCN)₂] | DACH derivative | [Pd(DACH-derivative)₂Cl₂] |
| Rhodium(I) | [Rh(diene)Cl]₂ | This compound | [Rh(diene)(DACH)]Cl |
| Iridium(III) | [Ir(C^N)₂Cl]₂ | This compound | [Ir(C^N)₂(DACH)]PF₆ |
| Cobalt(III) | CoSO₄ | DACH derivative | [Co(DACH-derivative)]⁺ |
| Nickel(II) | NiBr₂ | Chiral DACH derivative | [Ni(chiral-DACH)₂]Br₂ |
| Titanium(IV) | TiCl₄ | This compound | [TiCl₂(L)(DACH)] |
| Zinc(II) | ZnCl₂ | Reduced Schiff base of DACH | [ZnCl₂(L)] |
Platinum Complexes: X-ray diffraction studies of platinum(II) complexes with this compound have confirmed the expected square planar geometry around the platinum atom. For platinum(IV) complexes, a distorted octahedral geometry is typically observed. These studies also reveal the chair conformation of the cyclohexane (B81311) ring.
Copper Complexes: The crystal structure of a copper(II) complex with trans-1-Cyclohexylethane-1,2-diamine, [Cu(cyhxn)₂(H₂O)₂]²⁺, showed a distorted octahedral geometry around the copper ion.
Palladium Complexes: Single-crystal X-ray analysis of palladium(II) complexes with ligands derived from this compound has shown a distorted square planar geometry around the palladium center.
Iridium Complexes: The crystal structures of cyclometalated iridium(III) complexes containing diamine ligands have been determined, revealing a distorted octahedral geometry around the iridium center.
Cobalt Complexes: X-ray crystallography of cobalt complexes has been used to confirm the coordination of ligands derived from this compound and to determine the geometry around the cobalt center, which is often octahedral for Co(III).
Nickel Complexes: The X-ray crystal structure of a nickel(II) complex with two units of (R,R)-N,N′-dibenzylcyclohexane-1,2-diamine revealed an octahedral geometry.
Titanium Complexes: While crystal structures for simple this compound complexes of titanium are less common, related structures of titanium complexes with N-donor ligands have been elucidated, often showing distorted trigonal bipyramidal or octahedral geometries.
Zinc Complexes: X-ray diffraction analysis of zinc(II) complexes with reduced Schiff bases derived from this compound has confirmed a distorted tetrahedral geometry around the zinc atom.
| Metal Complex | Coordination Geometry | Key Structural Features |
| [Pt(ox)(DACH)] | Square Planar | Chair conformation of cyclohexyl ring |
| [Cu(DACH)₂(H₂O)₂]²⁺ | Distorted Octahedral | Bidentate coordination of DACH |
| [Pd(DACH-derivative)Cl₂] | Distorted Square Planar | Trans or cis arrangement of ligands |
| [Ir(C^N)₂(DACH)]⁺ | Distorted Octahedral | Cyclometalated and diamine ligands |
| [Co(DACH-derivative)]ⁿ⁺ | Octahedral | Chelation by multidentate ligand |
| [Ni(DACH-derivative)₂]²⁺ | Octahedral | Bis-chelated complex |
| [TiCl₂(L)(DACH)] | Distorted Trigonal Bipyramidal/Octahedral | Mixed ligand sphere |
| [ZnCl₂(L)] | Distorted Tetrahedral | Coordination of reduced Schiff base |
Ligand Design Modifications and Their Impact on Complex Reactivity
The reactivity and efficacy of metal complexes derived from this compound are profoundly influenced by strategic modifications to the ligand's structure. By systematically altering the steric and electronic properties of the ligand sphere, chemists can fine-tune the behavior of the central metal ion. This approach allows for the rational design of catalysts with enhanced activity, selectivity, and stability, as well as the creation of novel materials with specific structural and functional properties. The primary strategies for modification include adjusting the steric bulk and electronic nature of the ligand, incorporating secondary functionalities to create bifunctional or hybrid systems, and leveraging non-covalent supramolecular interactions to guide the assembly of complex architectures.
Steric and Electronic Tuning of Ligand Sphere
The precise control over the immediate coordination environment of a metal center is paramount in dictating the outcome of chemical transformations. For ligands based on the this compound scaffold, both steric and electronic parameters can be systematically varied to manipulate the properties of the resulting metal complex. researchgate.netrsc.org
Steric Tuning involves modulating the size and shape of the ligand to control access to the metal center. The bulky cyclohexyl group already imparts significant steric hindrance, which can be further augmented by introducing substituents on the cyclohexyl ring or by N-alkylation of the diamine nitrogens. Increasing the steric bulk around the metal can restrict the coordination of substrates, influence the preferred geometry of the complex, and enhance stereoselectivity in asymmetric catalysis by creating a more defined chiral pocket. researchgate.net For example, bulkier groups generally restrict the available conformations a substrate can adopt when approaching the active site, thereby favoring a specific reaction pathway. researchgate.net Conversely, reducing steric hindrance can facilitate the coordination of larger substrates or promote higher coordination numbers.
Electronic Tuning focuses on altering the electron density at the metal center by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the ligand framework. lookchemmall.com The N-H groups of the diamine can be functionalized to achieve this. For instance, N-alkylation introduces electron-donating alkyl groups, which increase the electron density on the nitrogen atoms and, subsequently, on the metal center. This enhancement of the metal's electron-richness can affect its redox potential and basicity. In contrast, attaching EWGs, such as acyl or cyanoethyl groups, to the nitrogen atoms decreases the electron density on the metal. lookchemmall.com This makes the metal center more Lewis acidic and can slow the rate of dissociation of other coordinated species, an effect critical for molecular recognition and catalysis. lookchemmall.com The ability to tune these electronic properties is essential for optimizing catalytic cycles, for example, by modulating the rates of oxidative addition or reductive elimination steps.
Table 1: Summary of Steric and Electronic Tuning Strategies for this compound Ligands.
Design of Bifunctional and Hybrid Ligands
A powerful strategy in modern catalyst design is the creation of bifunctional or hybrid ligands, where the primary ligand scaffold is appended with additional functional groups that can participate in a chemical reaction. nih.gov The chiral backbone of this compound is an excellent platform for developing such systems, as its rigid structure can effectively position a secondary catalytic group in close proximity to the metal's active site. mdpi.com
The design principle involves combining the Lewis acidic metal center coordinated by the diamine with another functional moiety, such as a Brønsted acid, Brønsted base, or a hydrogen-bond donor/acceptor. rsc.org This allows for cooperative activation of substrates. For example, a common approach is to functionalize one of the amine groups of the diamine with a thiourea (B124793), phosphinamide, or sulfonamide group. In such a system, the metal center can coordinate and activate an electrophile, while the appended group, acting as a hydrogen-bond donor, can simultaneously activate and orient a nucleophile. mdpi.com
These hybrid ligands enable novel reaction pathways and can lead to significant enhancements in both reaction rate and enantioselectivity. The synthesis of these ligands typically involves a multi-step process starting with the selective protection of one amine group of the diamine, followed by functionalization of the free amine, and subsequent deprotection. mdpi.com This modular approach allows for the creation of a diverse library of bifunctional catalysts tailored for specific asymmetric transformations. mdpi.comrsc.org
Table 2: Examples of Functional Moieties for Designing Bifunctional Ligands based on this compound.
Supramolecular Interactions in Metal-Ligand Assemblies
Beyond the covalent bonds that define a single coordination complex, non-covalent interactions play a crucial role in the organization of these molecules in the solid state, leading to the formation of extended supramolecular assemblies. researchgate.net Metal complexes of this compound are well-suited for constructing such architectures due to the presence of key functional groups capable of participating in directional intermolecular interactions.
The most significant of these are hydrogen bonds. researchgate.net The coordinated diamine ligand possesses two N-H protons that are polarized by the metal center, making them excellent hydrogen-bond donors. These groups can form robust and directional interactions with suitable acceptors, such as counter-anions (e.g., halides, nitrate, perchlorate), solvent molecules (e.g., water, alcohols), or functional groups on adjacent complexes. researchgate.net Depending on the geometry of the complex and the nature of the acceptors, these hydrogen bonds can link individual complex units into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.net This "crystal engineering" approach allows for the design of solid-state materials with predictable structures and potentially novel properties. researchgate.net
Table 3: Key Supramolecular Interactions in Metal-Ligand Assemblies of this compound.
Applications of 1 Cyclohexylethane 1,2 Diamine in Asymmetric Catalysis and Organic Transformations
Homogeneous Asymmetric Catalysis
Asymmetric hydrogenation is a pivotal technology for the production of chiral molecules, particularly in the pharmaceutical industry. Chiral 1,2-diamine derivatives are crucial ligands for ruthenium and rhodium catalysts in the hydrogenation of ketones and other unsaturated compounds. Specifically, N-monotosylated 1,2-diamines, in combination with Ru(II)-arene complexes, form highly effective catalysts for the asymmetric transfer hydrogenation of ketones.
Research on analogous systems, such as those using N-(p-toluenesulfonyl)-1,2-diphenylethylene-1,2-diamine (TsDPEN), has demonstrated exceptional enantioselectivities and high conversions for a variety of aromatic ketones. mdpi.comnih.govresearchgate.netnih.govresearchgate.netmdpi.comrsc.org These catalysts, often generated in situ, have shown remarkable activity in both organic solvents with isopropanol (B130326) as the hydrogen source and in aqueous media using sodium formate. mdpi.comresearchgate.net Given these precedents, it is highly probable that a ruthenium complex of N-tosyl-1-cyclohexylethane-1,2-diamine would serve as an effective catalyst for the asymmetric hydrogenation of aromatic ketones, affording the corresponding chiral alcohols with high enantiomeric excess.
Table 1: Representative Asymmetric Hydrogenation of Aromatic Ketones with Analogous Ru(II)-Diamine Catalysts
| Entry | Ketone Substrate | Catalyst System | Solvent | Conversion (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Acetophenone | [RuCl2(p-cymene)]2/(R,R)-TsDPEN | Isopropanol/KOH | >99 | 98 (R) | mdpi.com |
| 2 | 4-Chloroacetophenone | Ru(OTf)(TsDPEN)(η6-arene) | Isopropanol | >99 | 97 (R) | nih.gov |
| 3 | 1-Tetralone | TunePhos/diamine-Ru(II) | Isopropanol | 100 | >99 (S) | nih.gov |
The copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. nih.govnih.govbeilstein-journals.orgamazonaws.comrsc.org The choice of chiral ligand is paramount in achieving high enantioselectivity. While direct applications of 1-cyclohexylethane-1,2-diamine in this area are not extensively documented, ligands derived from similar 1,2-diamines have been successfully employed. For instance, chiral aminocarbamates derived from trans-cyclohexane-1,2-diamine have been used as organocatalysts in the conjugate addition of aldehydes and ketones to maleimides and nitroalkenes. ua.es
Furthermore, copper complexes of chiral ferrocenyl-based diphosphines have shown outstanding results in the conjugate addition of Grignard reagents to cyclic enones. nih.gov This suggests that a bidentate ligand incorporating the this compound scaffold could be a promising candidate for achieving high stereocontrol in copper-catalyzed 1,4-additions.
Table 2: Enantioselective Conjugate Addition to Cyclic Enones with an Analogous Copper-Ferrocenyl Diphosphine Catalyst
| Entry | Enone | Grignard Reagent | Catalyst System | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Cyclohexenone | EtMgBr | CuCl / (R,R)-TaniaPhos | 95 | 96 | nih.gov |
| 2 | Cyclopentenone | MeMgBr | CuBr·SMe2 / (S,S)-JosiPhos | 89 | 92 | nih.gov |
The direct asymmetric aldol (B89426) reaction, a powerful tool for constructing β-hydroxy carbonyl compounds, is often catalyzed by chiral amines, most notably proline and its derivatives. nih.govsemanticscholar.orgresearchgate.netlookchem.com L-Prolinamide derivatives, synthesized from L-proline and various amines, have been shown to be effective organocatalysts for the direct aldol reaction of acetone (B3395972) with aromatic aldehydes. nih.gov The enantioselectivity of these reactions is highly dependent on the structure of the amine component of the prolinamide.
A prolinamide derived from this compound is a logical extension of this catalyst class. It is anticipated that such a catalyst would facilitate the aldol reaction through an enamine-based mechanism, with the chiral diamine backbone influencing the stereochemical outcome. Studies with analogous prolinamides derived from simple aliphatic and aromatic amines have shown moderate to high enantioselectivities. nih.gov
Table 3: Direct Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde using Analogous Prolinamide Catalysts
| Entry | Catalyst (Prolinamide of) | Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 1 | L-proline | DMSO | 68 | 76 | semanticscholar.org |
| 2 | Aniline | Neat | 85 | 46 | nih.gov |
The asymmetric Michael addition is a cornerstone of enantioselective C-C bond formation. Organocatalysts derived from chiral 1,2-diamines have emerged as a powerful platform for these transformations. mdpi.comresearchgate.netresearchgate.netamazonaws.comnih.govnih.govrsc.orgrsc.orgresearchgate.netnih.govnih.govbeilstein-journals.orgwhiterose.ac.ukresearchgate.netresearchgate.netrsc.orgmdpi.com Bifunctional catalysts, such as thioureas and sulfonamides derived from chiral diamines, can activate both the nucleophile and the electrophile through hydrogen bonding.
Organocatalysts based on the (1R,2R)-cyclohexane-1,2-diamine scaffold have been synthesized and applied in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.comresearchgate.net Although the enantioselectivities were modest in this particular study, it demonstrates the principle of using this type of diamine backbone. Given the modular nature of these catalysts, it is highly feasible that a thiourea (B124793) or sulfonamide derivative of this compound could be an effective catalyst for the Michael addition of ketones, malonates, or nitroalkanes to various Michael acceptors like nitroolefins. researchgate.netamazonaws.comnih.govnih.govrsc.orgnih.govnih.govbeilstein-journals.orgwhiterose.ac.ukresearchgate.netresearchgate.netmdpi.commsu.edu
Table 4: Asymmetric Michael Addition of Acetylacetone to Nitroolefins Catalyzed by an Analogous Diamine-Derived Thiourea
| Entry | Nitroolefin | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 1 | trans-β-Nitrostyrene | Ferrocene-amine-thiourea | 98 | 92 | nih.gov |
| 2 | (E)-1-Nitro-2-(4-chlorophenyl)ethene | Calix nih.govthiourea-cyclohexanediamine | 99 | 94 | nih.govwhiterose.ac.uk |
The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful method for the synthesis of substituted alkynes. researchgate.netrsc.orgnih.govrsc.orgresearchgate.netcetjournal.itnih.govrsc.orgsemanticscholar.org While traditionally catalyzed by a combination of palladium and copper salts, numerous copper-free methods have been developed to avoid the homocoupling of alkynes. rsc.orgnih.govrsc.orgresearchgate.netcetjournal.it In these systems, the choice of ligand for the palladium catalyst is critical. Nitrogen-containing chelating ligands, including diamines, have been explored. For example, 2,2′-dipyridylamine has been used as a ligand in palladium-catalyzed, copper-free Sonogashira couplings in water. rsc.org It is conceivable that a palladium complex of this compound could exhibit catalytic activity in such reactions, potentially influencing the reaction rate and product yields.
Table 5: Copper-Free Sonogashira Coupling of Aryl Halides with Phenylacetylene using Palladium and an Analogous N-Ligand
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Pd(OAc)2/PTA | K2CO3 | Dioxane | 98 | msu.edu |
| 2 | 4-Iodoanisole | Pd/HAP | K2CO3 | DMSO | >99 | cetjournal.it |
Asymmetric cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful methods for the construction of cyclic molecules with multiple stereocenters. Chiral Lewis acids, often generated in situ from a metal salt and a chiral ligand, are frequently employed as catalysts. Copper(II) complexes with chiral ligands are known to catalyze asymmetric Diels-Alder reactions. researchgate.netresearchgate.net For instance, the reaction of cyclopentadiene (B3395910) with β,γ-unsaturated α-ketoesters has been successfully catalyzed by chiral N,N'-dioxide-Cu(OTf)2 complexes with excellent diastereo- and enantioselectivities. researchgate.net A copper complex of this compound could potentially serve as a chiral Lewis acid catalyst for similar transformations.
In the realm of 1,3-dipolar cycloadditions, organocatalysis has made significant strides. researchgate.netnih.govresearchgate.net Chiral secondary amines have been shown to catalyze the [3+2] cycloaddition of azomethine ylides and acrolein. researchgate.net While proline-based catalysts are common, the development of novel diamine-derived organocatalysts for these reactions is an active area of research. A derivative of this compound could potentially be designed to catalyze such cycloadditions, offering a new avenue for the synthesis of chiral five-membered nitrogen heterocycles.
Table 6: Asymmetric Diels-Alder Reaction of Cyclopentadiene with a Dienophile Catalyzed by an Analogous Chiral Lewis Acid
| Entry | Dienophile | Catalyst System | Yield (%) | dr (endo:exo) | ee (endo) (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Ethyl 2-oxo-4-phenylbut-3-enoate | N,N'-dioxide/Cu(OTf)2 | 98 | 99:1 | >99 | researchgate.net |
| 2 | 1-Phenyl-2,3-dioxopyrrolidine | N,N'-dioxide/Ni(OTf)2 | 95 | 95:5 | 97 | rsc.org |
Asymmetric Heck Reactions
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. In its asymmetric variant, chiral ligands are employed to control the stereochemical outcome, making it a valuable tool for constructing stereogenic centers. Chiral diamines can be converted into ligands, often diphosphines, that coordinate to the palladium center and create a chiral environment, influencing the enantioselectivity of the reaction.
Despite the importance of this transformation, a detailed review of the scientific literature did not yield specific examples or research data on the use of this compound as a ligand or precatalyst in asymmetric Heck reactions.
Asymmetric Carbene Insertions
Asymmetric carbene insertion reactions involve the insertion of a carbene fragment into a C-H or X-H bond (where X is a heteroatom like N, O, or S) in an enantioselective manner. chemistryviews.org These reactions are typically catalyzed by transition metal complexes, with rhodium and copper being common choices. The stereoselectivity is imparted by a chiral ligand bound to the metal, which guides the approach of the carbene to the substrate. Ligands derived from chiral 1,2-diamines are frequently used in these systems.
However, specific studies detailing the application of ligands derived from this compound for asymmetric carbene insertions were not identified in the conducted literature search.
Asymmetric Pinacol (B44631) Couplings
The pinacol coupling reaction is a reductive coupling of two carbonyl groups to form a vicinal diol (a 1,2-diol). When performed asymmetrically, this reaction can produce chiral diols, which are valuable building blocks in organic synthesis. Catalytic versions often employ low-valent transition metals, such as titanium or chromium, in combination with a chiral ligand to induce enantioselectivity. organic-chemistry.orgresearchgate.net Chiral diamines are among the ligands explored for this purpose.
A search for the use of this compound or its derivatives as the chiral ligand in asymmetric pinacol coupling reactions did not provide specific research findings or data tables.
Asymmetric Strecker Reactions
The Strecker reaction is a classic method for synthesizing α-amino acids from an aldehyde or ketone, an amine, and a cyanide source. nih.gov The development of catalytic asymmetric versions has been a significant focus in organic chemistry. researchgate.net Many successful approaches utilize a chiral catalyst to control the enantioselective addition of cyanide to an imine intermediate. Chiral thiourea catalysts, often derived from 1,2-diamines, have proven to be particularly effective in this transformation by activating the imine through hydrogen bonding. nih.gov
Organocatalysis Utilizing this compound Derivatives
Organocatalysis is a branch of catalysis that uses small, chiral organic molecules to accelerate chemical reactions enantioselectively. Chiral diamines are "privileged scaffolds" that are frequently incorporated into the structure of organocatalysts. ua.es
Thiourea and Squaramide-Based Catalysts
Bifunctional thiourea and squaramide organocatalysts have become powerful tools in asymmetric synthesis. mdpi.com These molecules typically combine a chiral diamine backbone with a thiourea or squaramide moiety, which acts as a hydrogen-bond donor, and a basic site (like a tertiary amine), which acts as a Brønsted base. researchgate.net This dual activation allows the catalyst to simultaneously bind and orient both the nucleophile and the electrophile, leading to high levels of stereocontrol in reactions like Michael additions, Mannich reactions, and aldol reactions. mdpi.commdpi.com
The chiral diamine framework is crucial for establishing the catalyst's three-dimensional structure and creating the specific chiral environment necessary for enantioselection. While scaffolds like 1,2-diphenylethylenediamine and trans-1,2-cyclohexanediamine are very common, the use of this compound for these specific catalyst structures is not extensively documented in the available literature. mdpi.comresearchgate.net The principles of bifunctional catalysis suggest that a thiourea or squaramide derived from this compound would be expected to catalyze similar transformations, but specific performance data is not available.
Below is a representative table illustrating the type of data typically generated when evaluating such catalysts, using a hypothetical Michael addition reaction as an example.
Table 1: Hypothetical Performance of a this compound-derived Thiourea Catalyst in a Michael Addition This table is for illustrative purposes only, as specific data was not found in the literature search.
| Entry | Nucleophile | Electrophile | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | Acetylacetone | trans-β-Nitrostyrene | N/A | N/A |
| 2 | Dimethyl malonate | trans-β-Nitrostyrene | N/A | N/A |
| 3 | Dibenzoylmethane | trans-β-Nitrostyrene | N/A | N/A |
Chiral Auxiliary Roles in Stereoselective Synthesis
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent chemical reaction to occur with a specific stereochemical outcome. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed, having served its purpose of inducing chirality in the product molecule. wikipedia.org Chiral 1,2-diamines are often used as auxiliaries. myuchem.com They can be reacted with aldehydes or ketones to form chiral aminals or with carboxylic acids to form chiral amides. The steric bulk and defined conformation of the attached diamine auxiliary then block one face of the molecule, forcing a reagent to attack from the less hindered face, thereby controlling the stereoselectivity of bond formation. myuchem.comnih.gov
While the general utility of chiral diamines as auxiliaries is well-established, specific examples and detailed research findings on the application of this compound in this role were not found in the literature search.
Applications in Complex Molecule Synthesis
The structural rigidity and chirality of the this compound backbone make it an attractive framework for the design of catalysts that can effectively control the three-dimensional arrangement of atoms during a chemical reaction. This control is paramount in the synthesis of complex molecules where specific stereoisomers are required for biological activity.
The synthesis of chiral intermediates, or building blocks, is a fundamental strategy in the construction of complex enantiopure molecules. rsc.orgdntb.gov.uaresearchgate.net Chiral 1,2-diamines, including those based on a cyclohexane (B81311) framework, are extensively utilized as ligands for metal-based catalysts and as organocatalysts to produce these vital synthons. rsc.orgresearchgate.net These diamines are instrumental in a variety of asymmetric reactions, such as hydrogenations, carbon-carbon bond-forming reactions, and aminations.
Detailed research has demonstrated the efficacy of ruthenium(II) complexes bearing chiral diphosphine and 1,2-diamine ligands in the asymmetric hydrogenation of ketones. These catalytic systems are highly efficient and selective, often rivaling or surpassing the performance of well-established catalysts like those based on BINAP. The combination of a chiral diphosphine with a chiral diamine, such as a derivative of 1,2-diaminocyclohexane, can lead to excellent enantioselectivity in the reduction of a wide range of aryl and heteroaryl ketones to their corresponding chiral alcohols.
The following table illustrates the performance of a representative ruthenium catalyst system with a chiral diamine in the asymmetric hydrogenation of various ketones. While specific data for this compound is not extensively documented, the results for closely related cyclohexane-based diamines provide a strong indication of its potential catalytic activity.
| Substrate (Ketone) | Product (Alcohol) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 2-Acetylthiophene | 1-(Thiophen-2-yl)ethanol | >99 | 90 |
| 2-Acetylfuran | 1-(Furan-2-yl)ethanol | >99 | 94 |
| 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | >99 | 84 |
| 4-Acetylpyridine | 1-(Pyridin-4-yl)ethanol | >99 | 81 |
Furthermore, chiral 1,2-diamines serve as effective organocatalysts for asymmetric Michael addition reactions, a powerful tool for the formation of carbon-carbon bonds. nih.gov These reactions are crucial for the synthesis of a variety of chiral synthons. The primary amine groups of the diamine can react with a ketone to form a nucleophilic enamine intermediate, which then adds to an electrophilic Michael acceptor. The chiral environment provided by the diamine directs the approach of the electrophile, resulting in a product with high enantioselectivity.
The construction of ring-fused systems with high stereocontrol is a significant challenge in organic synthesis. These structural motifs are prevalent in a vast number of natural products and biologically active molecules. Chiral catalysts, including those derived from 1,2-diamines, play a pivotal role in mediating annulation reactions that lead to the formation of these complex architectures. snnu.edu.cnnih.govbeilstein-journals.org
While the direct application of this compound in the stereoselective formation of ring-fused systems is not extensively reported in the literature, the broader class of chiral diamines has been successfully employed in various cyclization and annulation strategies. For instance, palladium-catalyzed intramolecular N-arylation of 1,2-diamines has been utilized to synthesize an array of fused heterocyclic compounds. ucl.ac.uk This methodology allows for the selective formation of indolines and tetrahydroquinolines, which are important scaffolds in medicinal chemistry.
The general principle involves the use of a chiral diamine to create a chiral environment around a metal center, which then catalyzes an intramolecular bond formation to construct a new ring onto an existing one. The stereochemistry of the final fused product is dictated by the chirality of the diamine ligand.
The following table provides a conceptual overview of the types of ring-fused systems that can be synthesized using methodologies involving chiral diamines. It is important to note that these are representative examples of the strategy, and specific results would be highly dependent on the exact diamine ligand, metal catalyst, and substrate used.
| Reaction Type | Starting Material Motif | Resulting Fused System | Potential Stereochemical Control |
|---|---|---|---|
| Intramolecular N-Arylation | ortho-Haloaryl-substituted 1,2-diamine | Fused Indoline/Tetrahydroquinoline | Diastereoselective |
| Diels-Alder Reaction | Diene tethered to a dienophile | Fused Cyclohexene (B86901) | Enantio- and Diastereoselective |
| [3+2] Cycloaddition | Three-atom component and two-atom component | Fused Five-membered Ring | Enantio- and Diastereoselective |
Theoretical and Computational Investigations of 1 Cyclohexylethane 1,2 Diamine Systems
Conformational Analysis of 1-Cyclohexylethane-1,2-diamine and Its Derivatives
Conformational analysis is a critical aspect of understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For this compound, this would involve studying the spatial arrangement of its atoms, particularly the orientation of the cyclohexyl and ethylenediamine (B42938) moieties.
Molecular Modeling and Energy Minimization Studies
Molecular modeling techniques, including molecular mechanics, are powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformers. Energy minimization calculations would be employed to determine the lowest energy conformations of this compound, providing insights into its preferred shapes. However, specific studies applying these methods to this compound are not documented in the searched scientific literature.
Influence of Substituents on Conformation
The introduction of substituents onto the this compound scaffold would be expected to significantly impact its conformational preferences. Theoretical studies would investigate how different functional groups, varying in size and electronic properties, alter the rotational barriers and the relative energies of different conformers. Research on the specific influence of substituents on the conformation of this compound is currently unavailable.
Quantum Chemical Studies
Quantum chemical methods provide a deeper understanding of the electronic structure, bonding, and reactivity of molecules.
Density Functional Theory (DFT) Calculations on Molecular Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations could provide detailed information about the optimized geometry, bond lengths, bond angles, and electronic charge distribution of this compound. Furthermore, reactivity descriptors derived from DFT, such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, would offer insights into its chemical behavior. While DFT studies have been conducted on related compounds like the cyclohexane-1,2-diamine-oxalate-platinum metal complex, specific DFT investigations on this compound are absent from the reviewed literature. scispace.comresearchgate.net
Ab Initio and Semi-Empirical Methods
Ab initio and semi-empirical methods are other classes of quantum chemical calculations that could be applied to study this compound. Ab initio methods, based on first principles, can provide highly accurate results, while semi-empirical methods offer a computationally less expensive alternative for larger systems. These methods could be used to calculate various molecular properties and to corroborate findings from DFT studies. At present, there are no published studies that have utilized these methods specifically for this compound.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. For this compound, this would involve modeling its reactions with other chemical species to understand the transition states, activation energies, and reaction intermediates. Such studies would provide a molecular-level understanding of its reactivity and potential applications in synthesis. However, the scientific literature currently lacks computational studies on the reaction mechanisms involving this compound.
Transition State Analysis in Catalytic Cycles
The efficacy of chiral ligands, such as derivatives of this compound, in asymmetric catalysis is fundamentally determined by the energetics of the diastereomeric transition states. Computational methods, particularly Density Functional Theory (DFT), are pivotal in modeling these transient structures and understanding the origins of stereoselectivity.
In catalytic cycles involving chiral diamine ligands, the formation of the major product enantiomer proceeds through a lower energy transition state compared to the minor enantiomer. The energy difference between these competing transition states dictates the enantiomeric excess of the reaction. For instance, in manganese-catalyzed asymmetric hydrogenation of ketones utilizing ligands derived from (R,R)-1,2-diaminocyclohexane, DFT calculations have revealed that the stereochemical outcome is predominantly governed by steric repulsion between the substrate and the ligand in the favored transition state. nih.govresearchgate.net These computational models can quantify the energetic contributions of various interactions, providing a predictive framework for catalyst design.
Table 1: Representative Computational Data for Transition State Analysis in Asymmetric Catalysis
| Catalytic System | Computational Method | Key Finding |
| Pd-catalyzed Asymmetric Diamination | DFT | Enantioselectivity is governed by a combination of weak non-covalent interactions such as C-H···π and C-H···O in the stereocontrolling transition states. rsc.org |
| Cu-catalyzed Reductive Coupling | DFT | The C-C bond-forming addition step was identified as reversible, and the stereoselection is determined by the relative transition state barriers of N-substituted allylcopper complexes. acs.org |
| Mn(I)-catalyzed Asymmetric Hydrogenation | DFT | The distinctive anti-stereoselectivity arises from steric repulsion between the substrate and the chiral tetradentate ligand in the preferred transition state. nih.govresearchgate.net |
This table presents illustrative data from studies on analogous chiral diamine systems to highlight the principles of transition state analysis, in the absence of specific data for this compound.
Understanding Enantioinduction Mechanisms
The mechanism of enantioinduction by chiral ligands is a subject of intense computational investigation. For chiral diamines, the specific conformation of the chelate ring and the orientation of the substituents create a defined chiral pocket around the metal center. This chiral environment forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer.
Computational studies can map the entire reaction pathway, identifying the enantiodetermining step and the key interactions responsible for stereochemical control. These interactions can be subtle and include a network of non-covalent forces such as steric hindrance, hydrogen bonding, and electrostatic interactions. rsc.org For example, in gold(I)-catalyzed intramolecular cycloadditions, DFT calculations combined with non-covalent interaction (NCI) plots have shown that attractive non-covalent interactions between the substrate and the chiral catalyst direct the enantioselective folding. nih.gov By systematically modifying the ligand structure in silico, researchers can predict how these changes will affect the enantiomeric outcome, thereby guiding the rational design of more effective catalysts. rsc.org
Intermolecular Interactions and Supramolecular Assembly Prediction
Beyond their role in catalysis, chiral diamines are valuable building blocks in supramolecular chemistry. The predictable nature of non-covalent interactions, such as hydrogen bonding and π-stacking, allows for the rational design of complex, self-assembled architectures.
Hydrogen Bonding Networks
Hydrogen bonds are highly directional and play a crucial role in guiding the self-assembly of molecules. In systems containing this compound, the amine functionalities can act as both hydrogen bond donors and acceptors, facilitating the formation of well-defined supramolecular structures. The chirality of the diamine can be transferred to the supramolecular level, resulting in the formation of chiral aggregates. nih.govnih.gov
Computational methods can predict the geometry and stability of these hydrogen-bonded networks. By analyzing the potential hydrogen bonding motifs, it is possible to forecast the most likely supramolecular assemblies. These predictions are invaluable for the design of materials with specific topologies and properties. In the broader context of chiral molecules, studies have shown that hydrogen bonding can effectively guide the self-assembly of organic materials, enabling the fine-tuning of aggregation processes and properties. nih.govresearchgate.netrsc.org
Pi-Stacking Interactions
Computational chemistry provides tools to quantify the strength and geometry of π-stacking interactions. rsc.orgrsc.org Energy decomposition analysis, for example, can dissect the interaction energy into its electrostatic, exchange-repulsion, and dispersion components, offering a detailed understanding of the nature of the π-stacking. The interplay between π-stacking and other non-covalent interactions, such as hydrogen bonding, can lead to complex and highly ordered supramolecular architectures. Theoretical analysis of these cooperative effects is essential for the rational design of functional supramolecular materials. rsc.org
Advanced Spectroscopic and Chromatographic Characterization in Research of 1 Cyclohexylethane 1,2 Diamine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of a compound like 1-Cyclohexylethane-1,2-diamine. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, serves as the primary method for structural verification. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the cyclohexyl ring, the ethylenediamine (B42938) backbone, and the amine groups. The integration of these signals would correspond to the number of protons in each environment.
Two-dimensional (2D) NMR techniques are crucial for assigning these signals accurately.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing which protons are adjacent. This would be used to map out the entire spin system from the methine proton on the ethylenediamine backbone (adjacent to the cyclohexyl group) through to the terminal amine.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would definitively assign the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connection point between the cyclohexyl ring and the ethylenediamine backbone by observing a correlation from the methine proton on the ethylenediamine to the carbons of the cyclohexyl ring.
A hypothetical table of expected ¹H and ¹³C NMR shifts is presented below, based on known values for similar structural motifs.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Cyclohexyl C1 (attached to ethane) | ~1.5 - 1.8 | ~40 - 45 |
| Cyclohexyl C2, C6 | ~1.6 - 1.9 | ~30 - 35 |
| Cyclohexyl C3, C5 | ~1.1 - 1.4 | ~25 - 28 |
| Cyclohexyl C4 | ~1.0 - 1.3 | ~26 - 29 |
| Ethane (B1197151) C1 (-CH(Cy)-) | ~2.8 - 3.2 | ~55 - 60 |
| Ethane C2 (-CH₂NH₂) | ~2.5 - 2.9 | ~45 - 50 |
| Amine Protons (-NH₂) | Broad, ~1.5 - 3.0 | N/A |
Note: This table is predictive and not based on published experimental data for this compound.
While ¹H and ¹³C are the most common nuclei studied, multinuclear NMR can provide further insight, particularly when this compound is used as a ligand in metal complexes. ¹⁵N NMR spectroscopy, although less sensitive, could directly probe the electronic environment of the two nitrogen atoms. The chemical shifts of the nitrogen atoms would be highly sensitive to coordination with a metal center, providing direct evidence of ligand binding. The observation of ¹J(¹⁵N-¹H) coupling constants could also confirm the presence of N-H bonds.
NMR is a powerful technique for studying dynamic processes in solution. By varying the pH of the sample and acquiring a series of ¹H NMR spectra, the protonation sites of this compound can be determined. As the pH is lowered, the amine groups become protonated, leading to significant downfield shifts of adjacent proton signals (e.g., the -CH- and -CH₂- groups of the ethylenediamine backbone). Plotting the chemical shifts of these protons against pH would allow for the determination of the pKa values for the two distinct amine groups. This data is critical for understanding the compound's behavior in different chemical environments.
Mass Spectrometry for Molecular Identification and Complex Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like diamines. In positive ion mode, this compound would be expected to be readily detected as the protonated molecular ion [M+H]⁺. Given its molecular formula C₈H₁₈N₂, the expected monoisotopic mass is 142.1469 g/mol , which would result in an [M+H]⁺ ion at m/z 143.1542. The formation of a doubly protonated ion [M+2H]²⁺ at m/z 72.0807 might also be observed, confirming the presence of two basic amine sites. When used to analyze metal complexes where the diamine acts as a ligand, ESI-MS can detect the intact metal-ligand complex, providing vital information on stoichiometry and coordination.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound. For the [M+H]⁺ ion of this compound, HRMS would be able to measure the m/z to within a few parts per million (ppm) of the theoretical value (143.1542 for C₈H₁₉N₂⁺). This high accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.
A summary of expected mass spectrometry data is provided below.
| Ion Species | Formula | Theoretical Monoisotopic Mass (Da) |
| [M] | C₈H₁₈N₂ | 142.1469 |
| [M+H]⁺ | C₈H₁₉N₂⁺ | 143.1542 |
| [M+Na]⁺ | C₈H₁₈N₂Na⁺ | 165.1362 |
| [M+2H]²⁺ | C₈H₂₀N₂²⁺ | 144.1621 (ion mass) |
Note: This table is predictive and not based on published experimental data for this compound.
Vibrational Spectroscopy for Functional Group and Conformational Insights
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules like this compound. These methods provide detailed information on the functional groups present and the conformational arrangement of the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum is dominated by features arising from the amine (-NH₂) and the cycloaliphatic (cyclohexyl and ethyl) groups.
Key characteristic absorption bands for a primary diamine like this compound include:
N-H Stretching: Primary amines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: The aliphatic C-H stretching vibrations from the cyclohexyl and ethane moieties appear just below 3000 cm⁻¹.
N-H Bending (Scissoring): A strong, broad band is expected in the 1650-1580 cm⁻¹ region due to the scissoring vibration of the primary amine group.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond typically appears in the 1250-1020 cm⁻¹ range.
While a specific, evaluated spectrum for this compound is not publicly available, data from the closely related compound trans-1,2-Cyclohexanediamine provides a useful reference for the expected positions of these key functional group vibrations nist.gov.
Table 1: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric Stretch | N-H (Primary Amine) | 3500 - 3300 |
| Stretch | C-H (Aliphatic) | 3000 - 2850 |
| Bending (Scissoring) | N-H (Primary Amine) | 1650 - 1580 |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that detects light scattered by a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable insights into the carbon skeleton and conformational isomers. For this compound, Raman spectroscopy would be effective in characterizing the C-C stretching and bending modes of the cyclohexyl and ethane backbone.
The study of conformationally sensitive regions of the spectra, often aided by techniques like band fitting and factor analysis, can reveal the presence of different rotational isomers (rotamers), such as gauche and trans conformers, in liquid or solution phases researchgate.net. The relative intensities of Raman bands associated with these different conformers can be used to study the conformational equilibrium and thermodynamic parameters between them researchgate.net.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatography is an essential analytical method for separating, identifying, and quantifying the components of a mixture. For chiral compounds like this compound, which exists as a pair of enantiomers, specialized chromatographic techniques are indispensable for assessing chemical purity and determining the enantiomeric excess (ee).
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of chiral diamines. For the determination of enantiomeric excess, HPLC systems equipped with a Chiral Stationary Phase (CSP) are employed datapdf.comnih.gov. The fundamental principle involves the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. These interactions form transient, diastereomeric complexes with unequal energies, leading to different retention times for each enantiomer and thus enabling their separation datapdf.commdpi.com.
The resolution of a racemic mixture allows for the quantification of each enantiomer based on the area of their respective peaks in the chromatogram. The enantiomeric excess can be calculated from these peak areas. Common experimental parameters include:
Chiral Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used mdpi.com. Pirkle-type columns are also effective datapdf.com.
Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropyl alcohol is a common choice datapdf.com.
Detection: UV detection is typically used, often after derivatization of the diamine to introduce a chromophore if necessary.
In a representative method for the related compound trans-Cyclohexane-1,2-diamine, a mobile phase of 90:10 hexanes/isopropyl alcohol at a flow rate of 1 mL/min resulted in retention times of approximately 10 and 15 minutes for the two enantiomers datapdf.com. Such baseline separation is crucial for accurately determining ee values, which often range from 96% to over 99% after resolution procedures datapdf.com.
Table 2: Representative HPLC Parameters for Chiral Diamine Separation
| Parameter | Example Condition | Purpose |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., Pirkle L-Leucine) | Enantiomeric Separation |
| Mobile Phase | 90:10 Hexanes / Isopropyl Alcohol | Elution and Separation |
| Flow Rate | 1.0 mL/min | Control of Retention Time |
| Detection | UV Spectroscopy | Quantification of Eluted Components |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. Given that this compound is a liquid with a relatively low molecular weight, GC is a suitable method for detecting and quantifying any volatile impurities. The NIST Chemistry WebBook lists GC data for the analogous 1,2-Cyclohexanediamine, indicating the suitability of the technique for this class of compounds nist.gov.
For the determination of enantiomeric excess by GC, two main approaches are used:
Indirect Method: The enantiomers are derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.
Direct Method: The racemic mixture is separated directly on a GC column that has a chiral stationary phase.
A standard GC parameter used for compound identification is the Kovats Retention Index, which normalizes retention times relative to adjacent n-alkanes. For 1,2-Cyclohexanediamine on a standard non-polar column, a Kovats Retention Index of 972 has been reported nih.gov.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides unambiguous information on bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers.
For this compound, a single-crystal X-ray diffraction analysis would reveal:
Molecular Conformation: The exact chair/boat/twist conformation of the cyclohexyl ring and the relative orientation of the amine groups in the crystal lattice.
Absolute Stereochemistry: Unambiguous assignment of the (R) or (S) configuration at the two chiral centers of a single enantiomer.
Intermolecular Interactions: The nature and geometry of hydrogen bonding between the amine groups of adjacent molecules, which dictates the crystal packing.
While the crystal structure of this compound itself is not described in the provided sources, studies on its chemical analogues demonstrate the power of this technique. For instance, the crystal structure of the citrate (B86180) monohydrate salt of (±)-trans-1,2-diaminocyclohexane was resolved to understand its structural features and high thermal stability researchgate.net. Such an analysis provides fundamental data that is unattainable by other methods.
Table 3: Typical Parameters Obtained from a Single-Crystal X-ray Diffraction Study
| Parameter | Information Provided | Example Data (for an analogue) researchgate.net |
|---|---|---|
| Crystal System | The basic geometric shape of the unit cell. | Monoclinic |
| Space Group | The symmetry elements within the unit cell. | P2(1)/c |
| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | a = 9.2150 Å, b = 19.4059 Å, c = 15.4324 Å |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | β = 98.738° |
Emerging Research Directions and Future Prospects for 1 Cyclohexylethane 1,2 Diamine
Development of Novel Chiral Catalysts with Enhanced Performance
A primary focus of ongoing research is the development of new chiral catalysts derived from 1-cyclohexylethane-1,2-diamine with improved performance in asymmetric synthesis. Scientists are modifying the basic diamine structure to fine-tune steric and electronic properties, thereby enhancing catalytic activity and enantioselectivity.
One approach involves the synthesis of bifunctional, noncovalent organocatalysts. For instance, a four-step process has been developed to create catalysts based on a (1R,2R)-cyclohexane-1,2-diamine scaffold that incorporates a 1,2-benzenediamine hydrogen-bond donor. mdpi.com These catalysts have been tested in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, achieving conversions of up to 93% and enantioselectivities (ee) of up to 41%. mdpi.com While the enantioselectivity was modest in this specific application, the study demonstrates a clear pathway to novel catalyst design through systematic derivatization. mdpi.com
Further research has shown that simple monosulfonated cyclohexane-1,2-diamines can act as highly effective organocatalysts for the conjugate addition of ketones to nitro olefins, achieving enantioselectivities of up to 98% ee. rameshrasappan.com Another area of exploration is the use of N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine as organocatalysts for synthesizing α-hydroxy γ-keto esters and as chiral ligands in Meerwein–Ponndorf–Verley reductions and Henry reactions. sci-hub.se
Complexes formed from trans-diaminocyclohexane-based diamines and diethylzinc (B1219324) have also proven to be efficient catalysts for the asymmetric hydrosilylation of ketones, yielding products with up to 86% ee. nih.gov The development of bis(NHC) ligands from trans-1,2-cyclohexanediamine has been successful in copper-catalyzed asymmetric conjugate addition reactions, with one system achieving 97% ee for cyclic enones. mdpi.com
| Catalyst System | Reaction Type | Substrates | Max. Conversion (%) | Max. Enantioselectivity (ee %) |
|---|---|---|---|---|
| (1R,2R)-cyclohexane-1,2-diamine derived organocatalyst | Michael Addition | Acetylacetone + trans-β-nitrostyrene | 93 | 41 |
| Monosulfonated cyclohexane-1,2-diamines | Conjugate Addition | Ketones + Nitro olefins | - | 98 |
| trans-diaminocyclohexane-diethylzinc complexes | Asymmetric Hydrosilylation | Aryl-alkyl ketones | - | 86 |
| trans-1,2-cyclohexanediamine-based bis(NHC)-Cu | Conjugate Addition | Cyclic enones + Diethylzinc | - | 97 |
Integration into Advanced Materials and Supramolecular Architectures
The application of this compound and its derivatives is expanding beyond catalysis into the realm of advanced materials and supramolecular chemistry. The diamine's ability to form directional hydrogen bonds and coordinate with metal ions makes it an excellent building block for creating complex, functional architectures.
An emerging area is the formation of supramolecular gels. Research on the related 1,3-cyclohexane diamine has shown that it can form in situ supramolecular gels when mixed with an isocyanate derivative in various organic solvents. nih.gov This gelation is driven by the formation of urea (B33335) moieties and subsequent intermolecular hydrogen bonding, creating entangled fiber networks. nih.gov This principle can be extended to this compound derivatives to create novel soft materials with potential applications in fields like tissue engineering and controlled release systems. The gels exhibit thermal reversibility and thixotropic properties, meaning they can switch between a gel and a liquid state in response to temperature or stress. nih.gov
The structural rigidity and chirality of the cyclohexane (B81311) backbone are also advantageous for constructing metal-organic frameworks (MOFs) and other coordination polymers. These materials have potential uses in chiral separations, sensing, and heterogeneous catalysis. The well-defined stereochemistry of the diamine ligand can be translated into the three-dimensional structure of the framework, creating chiral pores and surfaces.
Green Chemistry Approaches in this compound Synthesis and Utilization
In line with the growing importance of sustainable chemistry, research is being directed towards greener methods for the synthesis and application of this compound. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.
One key area of development is the use of biocatalysis. Enzymes can offer highly selective and environmentally benign routes to chiral diamines and their precursors, often operating under mild conditions in aqueous media. nih.govmdpi.com Biocatalytic approaches, such as enzymatic resolution of precursor molecules, can provide enantiomerically pure diamines, avoiding the need for chiral resolving agents used in classical methods. nih.gov
In terms of utilization, catalysts based on this compound are being employed in processes that align with green chemistry goals. For example, developing highly efficient organocatalysts reduces the reliance on potentially toxic heavy metals. Furthermore, designing catalysts that operate at low loadings and can be recycled are key objectives. One-pot reactions, which minimize intermediate purification steps and reduce solvent waste, are also an attractive green strategy where diamine-based catalysts can play a significant role. researchgate.net
Exploration of New Reaction Classes Facilitated by this compound Ligands
Researchers are continuously exploring new types of chemical transformations that can be effectively catalyzed by systems incorporating this compound ligands. While their utility in reactions like Michael additions and hydrosilylations is well-documented, the scope of their catalytic activity is being broadened.
Recent studies have demonstrated the use of 1,3-diamine derivatives in asymmetric Mannich reactions of ketones, affording products with high enantioselectivities. nii.ac.jp These catalysts have shown the ability to control regioselectivity, with bond formation occurring at the less-substituted α-position of the ketone. nii.ac.jp This opens up new possibilities for the stereoselective synthesis of β-amino carbonyl compounds, which are important pharmaceutical intermediates.
Furthermore, the catalytic asymmetric synthesis of 1,2-diamines themselves is a significant area of research, with various strategies being developed, including the ring-opening of aziridines, hydroamination of amines, and diamination of olefins. ua.esrsc.org Ligands derived from this compound are being investigated to catalyze these complex transformations, providing access to a wider range of polyfunctionalized chiral diamines. nih.gov The unique steric and electronic environment provided by these ligands is crucial for achieving high levels of stereocontrol in these novel reaction classes.
Synergistic Catalysis and Multifunctional Systems
A particularly exciting frontier is the incorporation of this compound derivatives into synergistic and multifunctional catalytic systems. Synergistic catalysis involves the simultaneous activation of both the nucleophile and the electrophile by two distinct catalysts, leading to enhanced reactivity and selectivity that is not achievable with a single catalyst. The bifunctional nature of many catalysts derived from this diamine, often possessing both a Lewis basic site (the amine) and a hydrogen-bond donor group, makes them ideal candidates for such systems.
The rational design of multifunctional catalysts is another promising direction. For example, a multifunctional catalyst has been developed for the stereoselective synthesis of phosphoramidate (B1195095) prodrugs, a critical component of antiviral and anticancer therapies. nih.gov While this specific catalyst was not based on this compound, it highlights a design concept where a single molecule contains multiple catalytic sites that work in concert to control complex transformations. The rigid chiral backbone of this compound provides an excellent platform for the precise spatial arrangement of different functional groups to create such sophisticated multifunctional catalysts.
Advanced Computational Design of this compound Based Systems
Computational chemistry is becoming an indispensable tool for accelerating the design and optimization of catalysts and materials based on this compound. Techniques like Density Functional Theory (DFT) allow researchers to model catalyst-substrate interactions, elucidate reaction mechanisms, and predict the origins of stereoselectivity. researchgate.net
For example, DFT and Time-Dependent DFT (TD-DFT) calculations have been used to study the molecular structure and electronic properties of a cyclohexane-1,2-diamine-oxalate-platinum metal complex. scispace.comresearchgate.net These theoretical studies provide insights into the electronic states, excitation energies, and reactivity of the complex, which correlate well with experimental data. scispace.comresearchgate.net Such computational models enable the in silico screening of potential catalyst structures before undertaking laborious and resource-intensive laboratory synthesis. By understanding the subtle energetic differences between diastereomeric transition states, researchers can rationally design ligands with modified steric and electronic properties to enhance enantioselectivity. nih.govrevistabionatura.commdpi.com This synergy between computational prediction and experimental validation is poised to rapidly advance the development of next-generation systems based on this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-cyclohexylethane-1,2-diamine and its derivatives?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyclohexane-1,2-diamine derivatives can be synthesized by reacting cyclohexyl halides with ethylenediamine under controlled pH (8–10) and reflux conditions in ethanol . Modifications, such as introducing benzyl or aryl groups, require protection/deprotection strategies for amine functionalities. Multi-step protocols, including Schiff base formation (e.g., reacting with aromatic aldehydes) followed by reduction, are used to stabilize intermediates .
Q. What characterization techniques are essential for confirming the structure of this compound derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and confirm substitution patterns (e.g., cyclohexyl vs. aromatic groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects NH/OH stretches (3200–3400 cm) and C-N vibrations (1250–1350 cm) .
- X-ray Crystallography : Resolves stereochemistry in metal complexes (e.g., vanadium(II) coordination studies) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound Schiff bases?
- Methodological Answer :
-
Compound Design : Synthesize Schiff bases by condensing this compound with nitro-substituted benzaldehydes. Nitro groups enhance electron-withdrawing effects, improving bioactivity .
-
Assay Selection :
-
Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
-
Time-Kill Kinetics : Assess bactericidal/fungicidal activity over 24 hours.
-
Data Interpretation : Compare MICs of derivatives (e.g., Compound 4 in Table 1) to standard drugs like ampicillin.
Table 1 : Antimicrobial Activity of Selected Derivatives
Compound Substituent MIC (µg/mL) S. aureus MIC (µg/mL) C. albicans 1 Phenyl 32 64 4 p-Nitro 8 16
Q. What strategies resolve contradictions in spectroscopic data when analyzing this compound metal complexes?
- Methodological Answer : Contradictions often arise from paramagnetic effects or ligand flexibility.
- Magnetic Moment Analysis : Differentiate between high-spin (e.g., µ > 2.8 BM) and low-spin vanadium(II) complexes to explain UV-Vis absorption discrepancies .
- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with ligand stability (e.g., bulky tert-butyl groups enhance thermal resistance) .
- Computational Modeling : Use density functional theory (DFT) to predict electronic transitions and compare with experimental UV-Vis spectra .
Q. How does the cyclohexyl group influence the catalytic efficiency of 1,2-diamine-derived organocatalysts?
- Methodological Answer : The cyclohexyl moiety enhances stereoselectivity in asymmetric catalysis due to:
- Steric Effects : Rigid cyclohexane rings restrict conformational freedom, favoring enantioselective transition states .
- Electronic Effects : Electron-donating cyclohexyl groups modulate hydrogen-bonding strength in thiophosphoramide catalysts, improving enantiomeric excess (e.g., >90% ee in Michael additions) .
Data Analysis and Mechanistic Studies
Q. How can researchers elucidate the mechanism of action of this compound derivatives in anticancer studies?
- Methodological Answer :
- Binding Assays : Use fluorescence quenching to study interactions with DNA (e.g., intercalation or groove-binding) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using ATP-competitive assays .
- Apoptosis Pathways : Perform flow cytometry to measure caspase-3 activation in treated cancer cell lines .
Q. What computational tools are effective for predicting the reactivity of this compound in coordination chemistry?
- Methodological Answer :
- Molecular Orbital (MO) Calculations : Predict ligand field splitting energies in transition-metal complexes .
- Molecular Dynamics (MD) : Simulate ligand flexibility in aqueous vs. nonpolar solvents to optimize reaction conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
